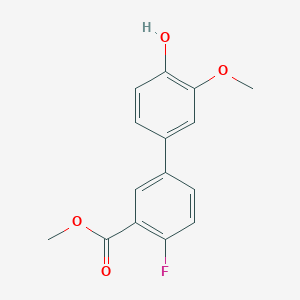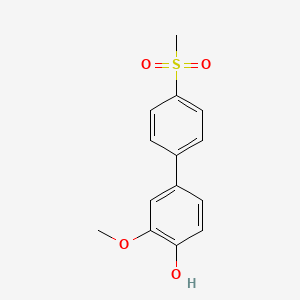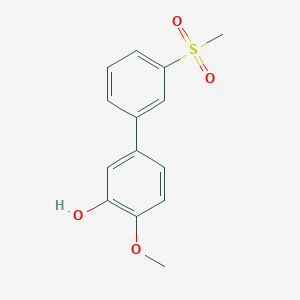
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, or 2-MEPP, is a phenolic compound found in many plant and animal tissues. It is a small molecule that has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments.
Mechanism of Action
The mechanism of action of 2-MEPP is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects
2-MEPP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have neuroprotective effects, and to be able to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-MEPP has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, it has low toxicity, making it safe to use in experiments. However, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound.
Future Directions
There are several potential future directions for 2-MEPP research. One direction is to further explore its potential applications in drug development. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential use in laboratory experiments, such as its potential use as a model compound for studying the effects of other compounds.
Synthesis Methods
2-MEPP can be synthesized through a two-step process. The first step involves the reaction of 4-methylsulfonylphenol with 2-chloroethanol in the presence of a base catalyst. This reaction yields 2-methoxy-5-(4-methylsulfonylphenyl)phenol. The second step involves the reaction of the resulting 2-MEPP with sodium hydroxide to produce the desired compound.
Scientific Research Applications
2-MEPP has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for drug development. Additionally, its small size and low toxicity make it a useful compound for use in laboratory experiments.
properties
IUPAC Name |
2-methoxy-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-8-5-11(9-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFTXVSISVHYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685740 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-39-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)










![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
